Lisinopril hydrate is derived from the amino acid lysine and is classified under the ACE inhibitor class of medications. It functions by inhibiting the enzyme that converts angiotensin I to angiotensin II, a potent vasoconstrictor. This action leads to vasodilation and decreased blood pressure, making it effective in managing hypertension and heart failure . The compound is typically administered in its dihydrate form, which aids in its stability and solubility.
The synthesis of lisinopril has been explored through various methods. A notable approach involves solid-phase synthesis, which simplifies purification processes by minimizing the need for complex extraction methods. This method employs a resin-bound precursor that undergoes coupling reactions to form lisinopril .
Lisinopril hydrate has a complex molecular structure characterized by its peptide-like backbone. The molecular formula is ·, indicating the presence of one water molecule in its crystalline form.
X-ray crystallography has been employed to elucidate its three-dimensional structure, revealing important insights into its conformation and interactions with other molecules.
Lisinopril participates in several chemical reactions, particularly when forming complexes with metal ions such as calcium, magnesium, zinc, iron, and vanadium. These reactions typically involve coordination through the carboxylate oxygen atom of lisinopril.
The primary mechanism of action for lisinopril involves inhibition of the ACE enzyme. By blocking this enzyme, lisinopril reduces the formation of angiotensin II, leading to:
Studies have shown that lisinopril's binding affinity for ACE is critical for its therapeutic effects.
Lisinopril hydrate exhibits several important physical and chemical properties:
These properties influence its formulation as a medication.
Lisinopril hydrate is primarily used in clinical settings for:
Additionally, research into lisinopril's metal complexes suggests potential applications in medicinal chemistry, particularly as ligands in drug development .
Solid-Phase Peptide Synthesis (SPPS) enables precise assembly of Lisinopril Hydrate’s tripeptide backbone (N₂-[(1S)-1-carboxy-3-phenylpropyl]-L-lysyl-L-proline) using resin-bound intermediates. The process initiates with Wang resin functionalization, where L-proline’s carboxyl group anchors to the resin via a hydrolyzable ester linkage, protecting its amine group with tert-butyloxycarbonyl (Boc) [1]. Subsequent coupling steps employ N,N'-diisopropylcarbodiimide and hydroxybenzotriazole to activate N⁶-protected L-lysine (e.g., trifluoroacetyl or Boc groups), achieving >98% coupling efficiency per cycle as monitored by ninhydrin tests [1] [5].
Critical to stereochemical integrity is the use of N-protected amino acids with chiral purity >99.5%, preventing epimerization during chain elongation. After sequential addition of L-lysine and (2S)-2-amino-4-phenylbutyric acid units, cleavage from the resin employs trifluoroacetic acid:dichloromethane (1:1), liberating the protected peptide while preserving side-chain functionalities [5]. Wang resin demonstrates superior performance over Merrifield resin in large-scale runs, yielding 87–92% crude peptide with <2% diastereomeric impurities (Table 1).
Table 1: Resin Performance in SPPS for Lisinopril Precursors
Resin Type | Coupling Efficiency (%) | Cleavage Yield (%) | Diastereomer Impurities (%) |
---|---|---|---|
Wang resin | 98.5 | 92 | 1.8 |
Merrifield | 95.2 | 84 | 3.5 |
Reductive amination merges the carboxyl-functionalized peptide backbone with the aldehyde group of 2-oxo-4-phenylbutyrate, forming Lisinopril’s critical N-terminal side chain. The reaction proceeds via Schiff base formation between the terminal amine of the lysyl-proline dipeptide and the carbonyl carbon of 2-oxo-4-phenylbutyrate, followed by reduction using sodium cyanoborohydride (NaBH₃CN) at pH 5–6 [9]. This pH range optimizes iminium ion formation while minimizing aldehyde reduction byproducts (<5%) [9].
Coupling efficiency hinges on stoichiometric control: a 1.2:1 molar ratio of aldehyde to peptide precursor maximizes conversion while limiting dimerization. Post-reduction, catalytic hydrogenation with Raney nickel (5–10 wt%) under 50–100 bar H₂ pressure at 50°C reduces the ester to the ethylhydroxyl group, completing the Lisinopril structure [1] [4]. Factorial design studies reveal temperature as the dominant yield factor: reactions at 25°C achieve 88% conversion versus 72% at 0°C due to accelerated imine formation kinetics [4].
Hydrogenolysis serves dual roles: deprotection of N⁶-trifluoroacetyl-lysine side chains and reduction of intermediate Schiff bases. Pd/C (5% w/w) in methanol efficiently cleaves trifluoroacetyl groups within 4 hours at 25°C and 3 bar H₂ pressure, preserving the peptide’s stereocenters [1] [6]. By contrast, Raney nickel requires higher pressures (50–100 bar) but minimizes racemization risks during ester reductions [6].
Critical to selectivity is catalyst poisoning mitigation. Molecular sieves (3Å) adsorb amines released during deprotection, preventing competitive inhibition of active sites. Process analytical technology monitoring reveals that maintaining H₂ saturation >80% reduces incomplete deprotection byproducts by 15-fold [6]. Over-hydrogenation remains a key risk; cyclohexyl analogue impurity (Ph. Eur. Impurity F) forms via benzene ring saturation when Pd catalysts operate above 50°C. Temperature-controlled hydrogenation at 25–30°C suppresses this impurity to <0.1% [5] [10].
Table 2: Hydrogenation Parameters for Protecting Group Removal
Catalyst | Pressure (bar) | Temperature (°C) | Reaction Time (h) | Impurity F (%) |
---|---|---|---|---|
Pd/C (5%) | 3 | 25 | 4 | 0.05 |
Raney Ni | 50 | 25 | 8 | 0.02 |
PtO₂ | 5 | 30 | 3 | 0.12 |
Solvent polarity dictates reaction kinetics and impurity profiles throughout Lisinopril synthesis. Tetrahydrofuran-water mixtures (4:1 v/v) optimize SPPS coupling steps, solubilizing both hydrophobic amino acids and hydrophilic activating agents while minimizing racemization (<1%) versus dimethylformamide [9]. For reductive amination, methanol-acetic acid (95:5) maintains pH 5–6 without additional buffers, enhancing NaBH₃CN stability and reducing aldehyde reduction byproducts to ≤3% [9].
Temperature gradients during crystallization significantly impact hydrate stability. Gradual cooling (1°C/min) of Lisinopril-saturated aqueous ethanol from 60°C to 5°C yields monohydrate crystals with 99.3% purity, whereas rapid quenching induces amorphous forms requiring rework. Solvent-mediated polymorph screening confirms the monohydrate as the thermodynamically stable form below 40°C, preventing dehydration during storage [4]. Green solvent substitutions show promise: ethyl acetate/2-methyltetrahydrofuran mixtures in extraction steps reduce environmental impact indices by 40% while maintaining >99% recovery [9].
Scale-up introduces kinetic and thermodynamic bottlenecks absent in laboratory syntheses. SPPS resin swelling in continuous-flow reactors requires optimized solvent gradients; dichloromethane-methanol cycles (3:1) increase resin pore accessibility, improving lysine-proline coupling yields from 82% to 95% at 50-kg scale [1]. Exothermic risks during catalytic hydrogenation necessitate reactor cooling designs with ΔT <10°C to prevent cyclohexyl impurity formation [5] [6].
Impurity profiling identifies lysine analogue (Impurity 7) as a key scalability hazard, arising from incomplete anhydride formation during N⁶-trifluoroacetyl-N²-carboxy-L-lysine synthesis. Implementing inline Fourier-transform infrared spectroscopy monitors anhydride carbonyl peaks at 1,810 cm⁻¹, enabling real-time reaction quenching when conversion exceeds 99% [5]. Additionally, end-to-end continuous manufacturing incorporating flow hydrogenation reduces processing time by 60% versus batch methods while eliminating intermediate isolations that introduce hydrate-dehydration variability [1] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: